molecular formula C13H21N3 B1491645 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098089-69-9

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1491645
CAS No.: 2098089-69-9
M. Wt: 219.33 g/mol
InChI Key: XHKMPRASTPDPCV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . This inhibition can lead to alterations in downstream signaling processes, affecting various cellular functions. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with serine/threonine-protein kinase B-raf can lead to changes in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, it may affect the expression of genes involved in these processes, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of serine/threonine-protein kinase B-raf, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the MAPK signaling pathway, leading to changes in cellular responses. Additionally, the compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its overall molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may interact with intracellular proteins and organelles . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity, which determine its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical and pharmacological properties.

Properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMPRASTPDPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.